molecular formula C21H25ClN2O4 B135639 Carmoterol hydrochloride CAS No. 137888-11-0

Carmoterol hydrochloride

Cat. No.: B135639
CAS No.: 137888-11-0
M. Wt: 404.9 g/mol
InChI Key: SYCWERNQGSKYAG-QVRIGTRMSA-N
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Description

    TA-2005: , is a chemical element with the symbol Ta and atomic number 73.

  • Tantalum is a transition metal that appears as a gray-blue solid at room temperature. It has a high melting point (3290 K) and is known for its excellent corrosion resistance and biocompatibility.
  • Mechanism of Action

    Carmoterol hydrochloride, also known as Carmoterol HCl, is a potent and selective long-acting beta-2 adrenoceptor agonist . This compound has been indicated in the treatment of chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis .

    Target of Action

    The primary target of this compound is the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and the control of airflow to the lungs .

    Mode of Action

    This compound acts as an agonist at the beta-2 adrenergic receptor . By binding to these receptors, it stimulates a response that leads to the relaxation of bronchial smooth muscle . This results in bronchodilation, or widening of the airways, which helps to improve airflow and reduce symptoms in conditions like asthma and COPD .

    Biochemical Pathways

    Upon activation of the beta-2 adrenergic receptor by this compound, a cascade of biochemical events is triggered. This involves the activation of adenylyl cyclase, leading to an increased production of cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels activates protein kinases, which phosphorylate various proteins, leading to changes in their activity . This ultimately results in bronchodilation .

    Pharmacokinetics

    It is also known to be a long-acting beta-2 agonist, indicating that it has a prolonged duration of action .

    Result of Action

    The primary molecular and cellular effect of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to improve airflow in the lungs, reducing symptoms such as shortness of breath and wheezing in patients with conditions like asthma and COPD .

    Preparation Methods

      Synthetic Routes: Tantalum is primarily obtained from tantalite ore (containing tantalum and niobium). The ore is processed to extract tantalum pentoxide (Ta₂O₅).

      Industrial Production: Reduction of tantalum pentoxide with carbon or hydrogen produces tantalum metal. Electrolytic methods are also used for refining and production.

  • Chemical Reactions Analysis

      Oxidation States: Tantalum forms compounds in oxidation states ranging from -III to +V. Most commonly encountered are oxides of Ta(V), which include various minerals.

      Reactions: Tantalum undergoes various reactions, including oxidation, reduction, and substitution. Common reagents include acids, alkalis, and halogens.

      Major Products: Tantalum forms oxides (such as Ta₂O₅) and halides (such as TaF₅) as major products.

  • Scientific Research Applications

      Chemistry: Tantalum capacitors are widely used in electronics due to their high capacitance and stability.

      Biology and Medicine: Tantalum implants (e.g., in orthopedics) are biocompatible and resistant to body fluids.

      Industry: Tantalum is used in superalloys, aerospace components, and chemical processing equipment.

  • Comparison with Similar Compounds

      Niobium (Nb): Tantalum’s chemical properties are similar to niobium, which is often found alongside tantalum in ores.

      Hafnium (Hf): Hafnium shares some similarities with tantalum but has different applications.

    Properties

    IUPAC Name

    8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SYCWERNQGSKYAG-QVRIGTRMSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H25ClN2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80905488
    Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80905488
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    404.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    100429-08-1, 137888-11-0
    Record name 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name TA 2005
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80905488
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 137888-11-0
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CARMOTEROL HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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